6-(4-Ethylphenyl)-2-formylphenol
Description
6-(4-Ethylphenyl)-2-formylphenol is a phenolic compound featuring a benzene ring substituted with a hydroxyl (-OH) group, a formyl (-CHO) group at position 2, and a 4-ethylphenyl moiety at position 6. The 4-ethylphenyl substituent consists of a para-ethyl-substituted benzene ring, contributing steric bulk and moderate electron-donating effects due to the ethyl group.
Properties
IUPAC Name |
3-(4-ethylphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-11-6-8-12(9-7-11)14-5-3-4-13(10-16)15(14)17/h3-10,17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMKVBEOBVNGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685063 | |
| Record name | 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261985-39-0 | |
| Record name | 4'-Ethyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Ethylphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 6-(4-Ethylphenyl)-2-formylphenol typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Ethylphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Formation of 6-(4-Ethylphenyl)-2-carboxyphenol.
Reduction: Formation of 6-(4-Ethylphenyl)-2-hydroxyphenol.
Substitution: Formation of various substituted phenols depending on the electrophile used.
Scientific Research Applications
6-(4-Ethylphenyl)-2-formylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Ethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenol group can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
a. 6-(2-Fluorophenyl)-2-formylphenol (CAS: 1261891-96-6)
- Molecular Formula : C₁₃H₉FO₂
- Molecular Weight : 216.21 g/mol
- Key Substituents : Fluorine at the 2-position of the phenyl ring.
- Comparison: The fluorine atom introduces strong electron-withdrawing effects, enhancing the electrophilicity of the formyl group compared to the ethyl group in the target compound. Reduced steric hindrance (fluorine vs. ethyl) may improve solubility in polar solvents.
b. Ethyl (2E)-4-(4-Bromo-2-formyl-6-methoxyphenoxy)but-2-enoate (CAS: 478064-33-4)
- Molecular Formula : C₁₄H₁₅BrO₅
- Molecular Weight : 343.17 g/mol
- Key Substituents : Bromine, methoxy, and ester groups.
- Comparison: The bromine atom increases molecular weight and may facilitate halogen-bonding interactions. The ester moiety improves lipophilicity but reduces acidity compared to the phenolic -OH in the target compound.
c. Ethyl 2-(4-Fluoro-2,6-dimethoxyphenyl)acetate (CAS: 1193392-97-0)
- Molecular Formula : C₁₂H₁₅FO₄
- Molecular Weight : 242.25 g/mol
- Key Substituents : Fluoro, dimethoxy, and ester groups.
- Comparison: Dimethoxy substituents create a highly electron-rich aromatic system, contrasting with the electron-neutral 4-ethylphenyl group in the target compound. The ester functional group offers hydrolytic stability under basic conditions, unlike the phenolic -OH group, which is prone to deprotonation.
Functional Group and Reactivity
| Compound | Key Functional Groups | Reactivity Highlights |
|---|---|---|
| 6-(4-Ethylphenyl)-2-formylphenol | Phenol, formyl, ethylphenyl | Phenolic -OH enables acidity (pKa ~10); formyl supports Schiff base formation. |
| 6-(2-Fluorophenyl)-2-formylphenol | Phenol, formyl, fluorophenyl | Fluorine enhances formyl electrophilicity; potential for SNAr reactions. |
| Ethyl ester (CAS 478064-33-4) | Ester, bromo, methoxy | Ester hydrolysis under acidic/basic conditions; bromo enables cross-coupling. |
Molecular and Physical Properties
| Compound | Molecular Weight (g/mol) | Polarity | Notable Properties |
|---|---|---|---|
| 6-(4-Ethylphenyl)-2-formylphenol | ~240–250 (estimated) | Moderate | Higher lipophilicity due to ethyl group. |
| 6-(2-Fluorophenyl)-2-formylphenol | 216.21 | High | Enhanced solubility in polar aprotic solvents. |
| Ethyl ester (CAS 478064-33-4) | 343.17 | Low | Bromine increases density (1.5–1.7 g/cm³). |
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